molecular formula C8H8O2 B2722542 rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans CAS No. 2350863-27-1

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans

Cat. No.: B2722542
CAS No.: 2350863-27-1
M. Wt: 136.15
InChI Key: IVNQWQFFVFIOLT-NKWVEPMBSA-N
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Description

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans is an organic compound featuring a cyclopropane ring substituted with a furan ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans typically involves the cyclopropanation of a furan derivative followed by the introduction of the aldehyde group. One common method is the reaction of furan with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The aldehyde group can then be introduced through oxidation of the corresponding alcohol or via formylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution on the furan ring can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carboxylic acid.

    Reduction: Formation of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-methanol.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, influencing biochemical pathways. The furan ring and aldehyde group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Thiophen-2-yl)cyclopropane-1-carbaldehyde: Similar structure with a thiophene ring instead of a furan ring.

    (1R,2R)-2-(Pyridin-2-yl)cyclopropane-1-carbaldehyde: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic rings

Properties

IUPAC Name

(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,5-7H,4H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNQWQFFVFIOLT-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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